1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a cyclopropyl group, a methyl group, and a furan ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione involves multiple stepsThe reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropyl and furan rings .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl and furan rings allow it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione can be compared with similar compounds such as:
Cyclopropyl derivatives: These compounds share the cyclopropyl group but differ in other substituents, affecting their reactivity and applications.
Furan derivatives: Compounds with furan rings exhibit similar aromatic properties but vary in their substituents and overall structure.
The uniqueness of this compound lies in its combination of cyclopropyl, methyl, and furan groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H14O3 |
---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-cyclopropyl-2-methyl-3-(2-methylfuran-3-yl)propane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-7(11(13)9-3-4-9)12(14)10-5-6-15-8(10)2/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
DLEGUEQJWOHDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)C(C)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.